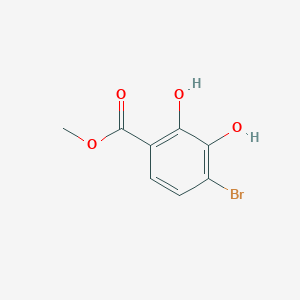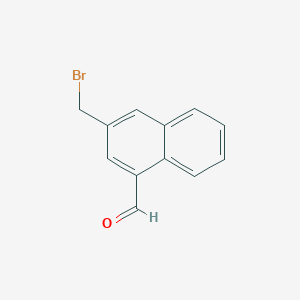
2-(Bromomethyl)naphthalene-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-4-carboxaldehyde typically involves the bromination of naphthalene derivatives. One common method includes the bromination of 2-methylnaphthalene followed by formylation to introduce the carboxaldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as toluene or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)naphthalene-4-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as azides or amines, to form new compounds.
Oxidation Reactions: The carboxaldehyde group can be oxidized to form carboxylic acids under specific conditions.
Reduction Reactions: The carboxaldehyde group can also be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and other nucleophiles. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azides, amines, and other substituted derivatives.
Oxidation Reactions: Major products are carboxylic acids.
Reduction Reactions: Major products are alcohols.
Applications De Recherche Scientifique
2-(Bromomethyl)naphthalene-4-carboxaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)naphthalene-4-carboxaldehyde involves its reactivity due to the presence of the bromomethyl and carboxaldehyde groups. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carboxaldehyde group can participate in oxidation and reduction reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxaldehyde group, making it less versatile in certain reactions.
2-(Chloromethyl)naphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its chemical behavior.
Uniqueness
2-(Bromomethyl)naphthalene-4-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a wider range of chemical transformations and applications in various fields of research .
Propriétés
Formule moléculaire |
C12H9BrO |
|---|---|
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
3-(bromomethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,8H,7H2 |
Clé InChI |
NTTZQVYIDXSUMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


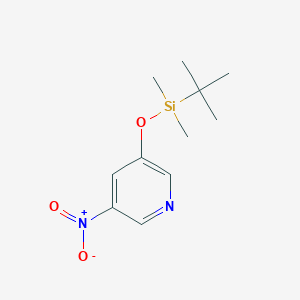
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
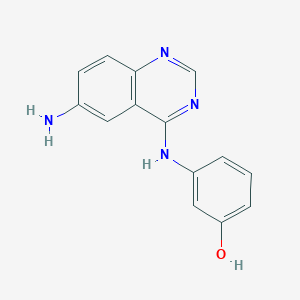
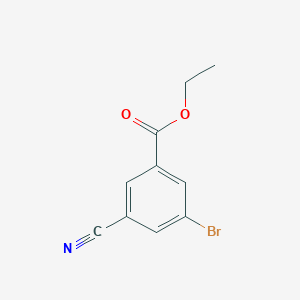
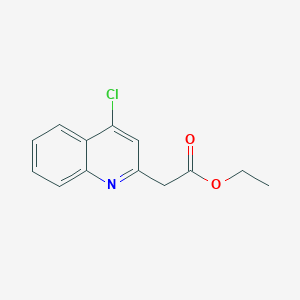
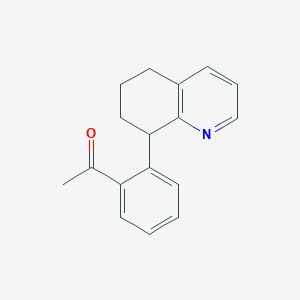
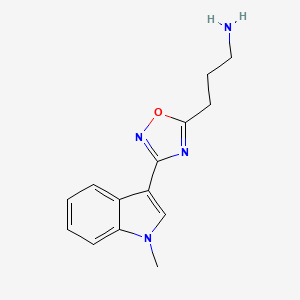

![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
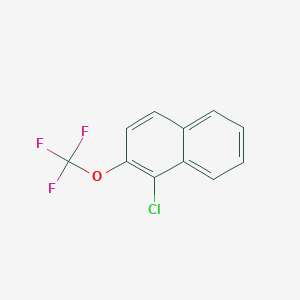
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)
